

Technical Support Center: Reducing Cereclor Migration from Plasticized PVC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cereclor

Cat. No.: B8269983

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with plasticized PVC containing **Cereclor™** or other chlorinated paraffins (CPs).

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving plasticized PVC and the migration of **Cereclor**.

Observed Issue	Potential Cause	Troubleshooting Steps & Recommendations
Unexpectedly high levels of Cereclor migration in aqueous solutions.	Shorter-chain and lower-chlorinated congeners of Cereclor have higher migration efficiencies in aqueous media. [1] [2]	1. Analyze Cereclor Grade: Verify the chain length and chlorination degree of the Cereclor used. Medium-chain chlorinated paraffins (MCCPs) generally have significantly lower migration rates than short-chain chlorinated paraffins (SCCPs). [1] [2] 2. Consider Alternatives: If permissible for the application, consider replacing the SCCP-heavy grade with an MCCP or a long-chain chlorinated paraffin (LCCP) based product.3. Surface Modification: Explore surface treatment options such as UV irradiation or plasma treatment to create a cross-linked surface layer that can reduce migration. [3]
Material becomes brittle and cracks over time, especially at elevated temperatures.	This is a classic sign of plasticizer loss. Elevated temperatures increase the rate of migration. [4] [5] [6]	1. Re-evaluate Temperature Conditions: Assess the thermal exposure of the PVC material during the experiment and storage. Minimize exposure to high temperatures where possible.2. Use Higher Molecular Weight Plasticizers: Consider blending Cereclor with a primary plasticizer of higher molecular weight, such as a polymeric plasticizer.

These have lower volatility and migration rates.^[7]3. Covalent Bonding: For applications requiring high permanence, investigate PVC formulations where the plasticizer is covalently bonded to the polymer backbone.^{[8][9]}

Contamination of lipophilic substances or fatty food simulants.

Cereclor, like other plasticizers, readily migrates into fatty or lipophilic media.^[10]

1. Surface Coatings: Apply a surface coating that acts as a barrier. Polyurethane coatings have been shown to inhibit plasticizer migration.^[11]2. Alternative Plasticizers: Evaluate the use of alternative, less migratory plasticizers that are approved for food contact applications if applicable.3. Extraction Studies: Perform extraction studies using relevant solvents (e.g., hexane) to quantify the extent of migration and determine if it meets acceptable levels for your experiment.^[1]

Inconsistent experimental results from different batches of plasticized PVC.

Variations in the PVC formulation, including the specific grade of Cereclor, the primary plasticizer used, and the presence of other additives, can affect migration.

1. Request Detailed Formulation Data: Obtain a certificate of analysis or detailed formulation information from the PVC supplier for each batch.2. Standardize Material Pre-treatment: Implement a standardized pre-treatment or conditioning protocol for all PVC samples before starting experiments to ensure a

consistent initial state.3. In-house Quality Control: If feasible, perform a simple in-house test (e.g., a short-term extraction test) to screen new batches for significant variations in migration behavior.

Frequently Asked Questions (FAQs)

Formulation and Material Properties

Q1: What is **Cereclor** and why is it used in PVC?

Cereclor is a trade name for a range of chlorinated paraffins (CPs). CPs are used as secondary plasticizers in flexible PVC formulations.[\[12\]](#)[\[13\]](#) They are often used in conjunction with primary plasticizers (like phthalates) to reduce cost, improve flame retardancy, and enhance flexibility.[\[12\]](#)[\[14\]](#)

Q2: How does the composition of **Cereclor** affect its migration from PVC?

The migration of chlorinated paraffins is highly dependent on their chemical structure:

- Chain Length: Short-chain chlorinated paraffins (SCCPs, C10-C13) migrate more readily than medium-chain (MCCPs, C14-C17) or long-chain (LCCPs, C>17) chlorinated paraffins.[\[1\]](#)[\[2\]](#)[\[15\]](#)
- Degree of Chlorination: Lower chlorinated congeners tend to have higher migration efficiencies.[\[1\]](#)[\[2\]](#)

Q3: Can I replace a primary plasticizer entirely with **Cereclor**?

No, **Cereclor** is a secondary plasticizer and is not typically used alone. If used as the sole plasticizer, it is likely to exude to the surface of the PVC product over time.[\[12\]](#) It should be blended with a primary plasticizer, with common ratios being 70:30 or 80:20 of primary plasticizer to **Cereclor**.[\[12\]](#)

Migration and Prevention

Q4: What are the main factors that influence the migration of **Cereclor**?

Several factors can accelerate the migration of **Cereclor** from PVC:

- Temperature: Higher temperatures increase the rate of migration.[4][5]
- Time: The amount of migrated plasticizer increases with the duration of contact.[4][5]
- Contact Medium: Migration is higher into fatty or lipophilic substances compared to aqueous, non-fatty media.[10]
- Plasticizer Properties: As mentioned, shorter chain length and lower chlorination increase migration.[1][2]

Q5: What are the most effective lab-scale methods to reduce **Cereclor** migration for experimental purposes?

Several strategies can be employed:

- Surface Cross-linking: Treatment with UV radiation or argon plasma can create a cross-linked surface layer that acts as a barrier, reducing migration by up to 95%. [3]
- Surface Coating: Applying a protective coating, such as a polyurethane-based layer, can effectively inhibit migration.[11]
- Use of Polymeric Plasticizers: Blending or replacing traditional plasticizers with polymeric alternatives can significantly reduce migration due to their larger molecular size.[7]
- Addition of Nanoparticles: Incorporating nanoparticles like nano-SiO₂ into the PVC matrix can help to reduce the migration loss rate of plasticizers.[16]

Q6: Are there non-migrating alternatives to **Cereclor**?

Yes, research has focused on developing non-migrating plasticizers. One approach involves covalently attaching a plasticizer molecule (similar in function to DOP) to a chlorinated paraffin,

which then integrates more stably within the PVC matrix, effectively suppressing migration.[8] Other alternatives include high molecular weight plasticizers and polymeric plasticizers.[7]

Data on Cereclor Migration

The following table summarizes quantitative data on the migration of chlorinated paraffins from plastic materials.

Chlorinated Paraffin Type	Average Migration Efficiency (%)	Food Simulant/Contact Medium	Reference
Short-Chain (SCCPs)	12.15%	Water, 3% Acetic Acid, 15% Ethanol	[1][2]
Medium-Chain (MCCPs)	1.51%	Water, 3% Acetic Acid, 15% Ethanol	[1][2]
Short-Chain (SCCPs)	12%	Water, 3% Acetic Acid, 15% Ethanol, Hexane	[15]
Medium-Chain (MCCPs)	1.5%	Water, 3% Acetic Acid, 15% Ethanol, Hexane	[15]

Experimental Protocols

Protocol 1: Measurement of Cereclor Migration into Food Simulants

This protocol is based on methodologies used to assess the migration of chlorinated paraffins from food packaging.[1][2]

1. Materials and Reagents:

- Plasticized PVC samples with known **Cereclor** content.
- Food Simulants: Deionized water, 3% (w/v) acetic acid, 15% (v/v) ethanol, and hexane.
- Internal standards for GC-MS analysis.
- Glass migration cells or containers.

2. Sample Preparation:

- Cut the plasticized PVC into standardized surface area samples (e.g., 10 cm²).
- Clean the surface of the samples with a lint-free cloth to remove any surface contaminants.

3. Migration Test:

- Place the PVC sample into a glass migration cell.
- Add a defined volume of the chosen food simulant, ensuring the sample is fully immersed.
- Seal the cell to prevent evaporation.
- Incubate the cells at a controlled temperature (e.g., 40 °C) for a specified period (e.g., 10 days), with periodic gentle agitation.

4. Sample Extraction and Analysis:

- After incubation, remove the PVC sample.
- Take an aliquot of the food simulant and add the internal standard.
- Perform a liquid-liquid extraction of the chlorinated paraffins from the simulant using an appropriate solvent like hexane.
- Concentrate the extract under a gentle stream of nitrogen.
- Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the migrated **Cereclor** congeners.

5. Calculation of Migration Efficiency:

- Migration Efficiency (%) = (Mass of CP in simulant / Initial mass of CP in PVC sample) x 100.

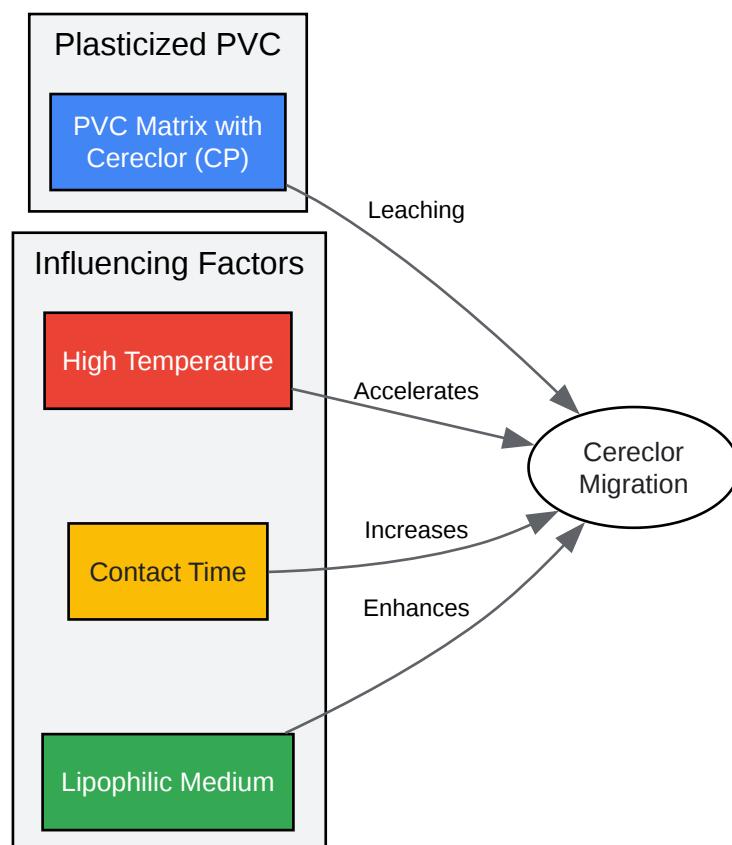
Protocol 2: Surface Modification of PVC via Argon Plasma Treatment

This protocol describes a method to reduce plasticizer migration by creating a cross-linked surface layer.[\[3\]](#)

1. Equipment:

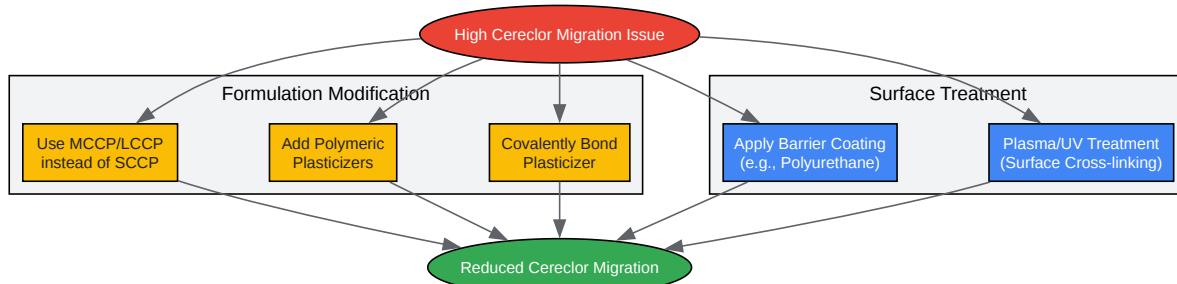
- Dielectric-Barrier Discharge (DBD) plasma reactor.
- High-voltage AC power supply.
- Argon gas supply.

- Vacuum pump (if operating at reduced pressure, though DBD can be at atmospheric pressure).

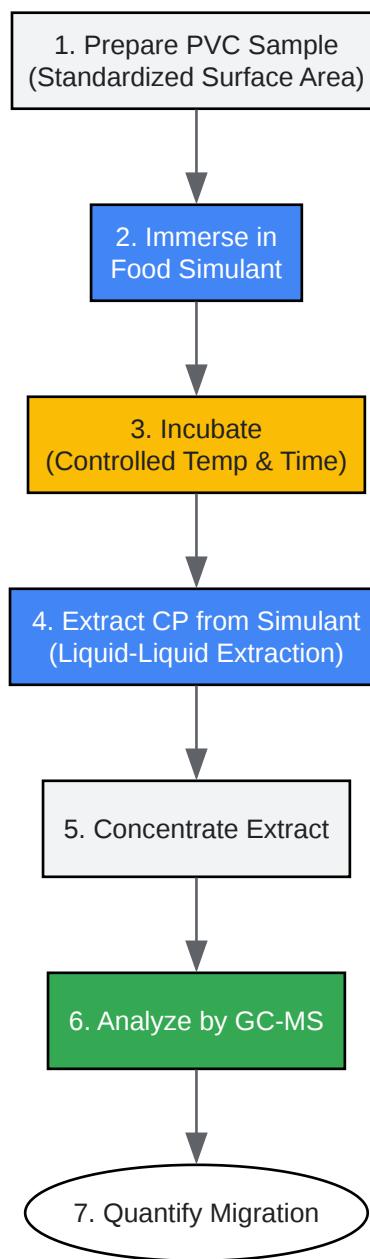

2. Procedure:

- Place the plasticized PVC sample between the high-voltage electrodes of the DBD reactor. The electrodes are covered with a dielectric barrier.
- Purge the chamber with pure argon gas.
- Apply an AC voltage to the electrodes to generate a dielectric-barrier discharge in the gas space. The plasma generates short-wave UV radiation.
- Treat the PVC sample for a specified duration (e.g., 60-600 seconds). The UV radiation breaks chemical bonds at the surface, leading to cross-linking of the polymer chains.
- After treatment, vent the chamber and remove the sample.

3. Verification of Reduced Migration:


- Use Protocol 1 (Migration into Food Simulants) to compare the migration from the plasma-treated sample against an untreated control sample. The reduction in migration can be quantified as a "barrier efficiency".

Visualizations


[Click to download full resolution via product page](#)

Caption: Factors influencing **Cereclor** migration from PVC.

[Click to download full resolution via product page](#)

Caption: Strategies to reduce **Cereclor** migration.

[Click to download full resolution via product page](#)

Caption: Workflow for migration measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Migration of chlorinated paraffins from plastic food packaging into food simulants: Concentrations and differences in congener profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ist.fraunhofer.de [ist.fraunhofer.de]
- 4. researchgate.net [researchgate.net]
- 5. "Effect of plasticizer blend on properties of flexible PVC compound" by Wanna Yoksawan [digital.car.chula.ac.th]
- 6. diva-portal.org [diva-portal.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of plasticizer leaching out of PVC products [advancedsciencenews.com]
- 10. researchgate.net [researchgate.net]
- 11. US4045600A - Method of inhibiting plasticizer migration from plasticized poly(vinyl chloride) substrates - Google Patents [patents.google.com]
- 12. kanademy.com [kanademy.com]
- 13. atamankimya.com [atamankimya.com]
- 14. nbinno.com [nbinno.com]
- 15. Status of short-chain chlorinated paraffins in matrices and research gap priorities in Africa: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jiaaoplasticizers.com [jiaaoplasticizers.com]
- To cite this document: BenchChem. [Technical Support Center: Reducing Cereclor Migration from Plasticized PVC]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8269983#reducing-cereclor-migration-from-plasticized-pvc>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com